Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-
Description
The compound Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- belongs to the imidazo[1,2-a]pyrazine class, a nitrogen-rich heterocyclic scaffold known for its structural resemblance to purine bases like adenine . This core has been extensively explored in medicinal chemistry due to its ability to mimic adenosine, enabling interactions with kinase ATP-binding pockets and adenosine receptors (ARs) .
Properties
CAS No. |
825630-37-3 |
|---|---|
Molecular Formula |
C12H12N4S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14) |
InChI Key |
OLFRPUZSIJVPDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN2C1=NC=C2C3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Multi-Component Condensation
A widely reported method for synthesizing imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation reaction catalyzed by iodine or other Lewis acids. The key steps include:
- Reaction of 2-aminopyrazine with an aryl aldehyde (in this case, a 3-thienyl aldehyde derivative).
- Addition of an isocyanide (e.g., tert-butyl isocyanide) to form an intermediate iminium ion.
- Intramolecular cyclization to yield the imidazo[1,2-a]pyrazine core.
This method proceeds efficiently at room temperature, providing moderate to good yields of the cyclized product. The iodine catalyst activates the imine intermediate, facilitating nucleophilic addition and cyclization steps.
Attachment of the 3-Thienyl Group
The 3-thienyl substituent is typically introduced via:
- Condensation of the imidazo[1,2-a]pyrazine intermediate with 3-thienyl aldehyde derivatives during the cyclization step.
- Cross-coupling reactions such as Suzuki or Stille coupling if a halogenated imidazo[1,2-a]pyrazine intermediate is available, allowing for the introduction of the thiophene ring at the 3-position.
The condensation approach is more common in multi-component reactions, while cross-coupling offers versatility for late-stage functionalization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Multi-component condensation | 2-Aminopyrazine, 3-thienyl aldehyde, tert-butyl isocyanide, iodine catalyst, room temperature | Formation of 3-(3-thienyl)imidazo[1,2-a]pyrazine core |
| 2 | N-alkylation | Ethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating | Introduction of N-ethyl group at 8-amino position |
| 3 | Purification | Recrystallization, chromatography | Isolation of pure Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- |
Research Findings and Optimization
- The iodine-catalyzed multi-component condensation is efficient, environmentally friendly, and proceeds under mild conditions, making it suitable for synthesizing various substituted imidazo[1,2-a]pyrazines.
- Optimization of solvent, temperature, and stoichiometry can improve yields and purity. For example, acetonitrile-water mixtures and room temperature conditions have been shown to be effective.
- Characterization of the final compound is typically performed using 1H-NMR, 13C-NMR, FT-IR, and LC-MS to confirm structure and purity.
- The N-ethyl substitution enhances the compound's solubility and potentially its biological activity, as suggested by studies on related imidazopyrazine derivatives.
Comparative Analysis with Related Compounds
| Compound | Substituent at 3-Position | N-Substitution | Key Features |
|---|---|---|---|
| Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- | 3-thienyl | N-methyl | Similar core, smaller alkyl group at N-position |
| 3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine | Benzothiophene | N-methyl | Larger aromatic substituent, different electronic properties |
| Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- | 3-thienyl | N-ethyl | Larger alkyl group at N-position, potentially altered pharmacokinetics |
This comparison highlights the synthetic flexibility and the impact of substituents on the compound's properties.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Iodine-catalyzed multi-component condensation | One-pot reaction of 2-aminopyrazine, 3-thienyl aldehyde, and isocyanide | Mild conditions, good yields, environmentally friendly | Requires careful control of catalyst and stoichiometry |
| N-alkylation of amino group | Alkylation with ethyl halides post-cyclization | Straightforward, selective N-substitution | Possible side reactions, need for purification |
| Cross-coupling reactions | Suzuki or Stille coupling for 3-position substitution | Versatile, allows late-stage modification | Requires halogenated intermediates, palladium catalysts |
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine or thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyrazin-8-amine derivatives are being explored for their therapeutic potential, particularly in the following areas:
- Antimicrobial Activity: Research indicates effectiveness against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila. The mechanism often involves inhibiting bacterial protein synthesis or disrupting cell membrane integrity .
- Anticancer Activity: Studies have shown that these compounds can inhibit tyrosine kinase activity, crucial for cancer cell proliferation. In vitro tests indicate they may induce apoptosis in various cancer cell lines .
- Adenosine Receptor Modulation: The compound has been investigated as a selective antagonist for A3 and A2A adenosine receptors, showing affinity in the nanomolar range. This property may have implications for treating asthma and certain cancers.
The biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacteria; inhibits protein synthesis and disrupts membranes. |
| Anticancer | Induces apoptosis and inhibits tyrosine kinases in cancer cells. |
| Pain Management | Exhibits antinociceptive effects in animal models. |
| Btk Inhibition | Inhibits Bruton's tyrosine kinase, relevant for treating B-cell malignancies. |
Study 1: Antinociceptive Activity
In a study evaluating the pain-relieving effects of Imidazo[1,2-a]pyrazin-8-amine derivatives, significant reductions in pain responses were observed in acetic acid-induced writhing tests at a dosage of 100 mg/kg. This suggests potential applications in pain management therapies.
Study 2: Inhibition of Bruton's Tyrosine Kinase
A series of compounds based on Imidazo[1,2-a]pyrazin-8-amine were identified as effective inhibitors of Bruton's tyrosine kinase (Btk), a target in B-cell malignancies. These findings indicate the potential for developing new treatments for diseases such as chronic lymphocytic leukemia.
Industrial Applications
Beyond medicinal uses, Imidazo[1,2-a]pyrazin-8-amine is also utilized in developing advanced materials:
- Organic Semiconductors: The compound serves as a building block for synthesizing complex heterocyclic compounds used in organic electronics.
- Photovoltaic Cells: Its properties are being explored for applications in solar energy technologies.
Mechanism of Action
The mechanism of action of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Key Observations:
- Position 8 : N-ethyl substitution may enhance lipophilicity compared to bulkier groups (e.g., pyridinylmethyl in ), influencing membrane permeability.
- Biological Targets : Substituent diversity enables targeting of distinct pathways—e.g., 2-phenyl derivatives show antiviral activity , while brominated analogs inhibit kinases like PTK6 .
Physicochemical Properties
Comparative data on molecular weight, solubility, and stability:
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine derivatives, particularly those with substitutions like N-ethyl and thienyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure:
- Molecular Formula: CHNS
- Molecular Weight: 216.262 g/mol
- CAS Number: 825630-41-9
This compound features an imidazo[1,2-a]pyrazine core with a thienyl substituent that enhances its biological activity.
1. Antimicrobial Activity
Imidazo[1,2-a]pyrazine derivatives have shown promising antimicrobial properties. Specific studies indicate their effectiveness against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila . The mechanism often involves the inhibition of bacterial protein synthesis or disruption of cell membrane integrity.
2. Anticancer Activity
Research has demonstrated that certain imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer effects. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation . In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.
3. Adenosine Receptor Modulation
The imidazo[1,2-a]pyrazine core has been explored for its potential as an adenosine receptor antagonist. Specifically, derivatives have been designed to selectively target A and A receptors, showing affinity in the nanomolar range . This action may have implications in treating conditions like asthma and cancer.
Study 1: Antinociceptive Activity
In a study evaluating the antinociceptive effects of imidazo[1,2-a]pyrazine derivatives, one compound significantly reduced pain responses in acetic acid-induced writhing tests at a dosage of 100 mg/kg . This suggests potential applications in pain management therapies.
Study 2: Inhibition of Btk Activity
A series of compounds based on imidazo[1,2-a]pyrazin-8-amine were found to be effective inhibitors of Bruton's tyrosine kinase (Btk), a target in B-cell malignancies . These findings indicate the potential for developing new treatments for diseases such as chronic lymphocytic leukemia.
Data Table: Summary of Biological Activities
Q & A
Q. How to analyze substituent effects on pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
